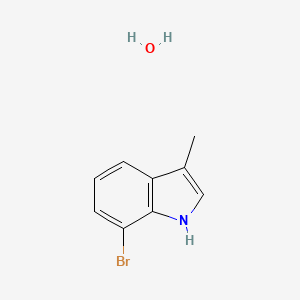

7-Bromo-3-methyl-1H-indole hydrate

Description

Historical Context and Significance of the Indole (B1671886) Scaffold in Organic and Medicinal Chemistry

The indole scaffold is a ubiquitous heterocyclic system found in numerous natural products, alkaloids, and vital therapeutic agents. ijpsr.comrsc.org Its importance is deeply rooted in biochemistry; it forms the core of the essential amino acid tryptophan and its derivatives, including the neurotransmitter serotonin (B10506) and the hormone melatonin. mdpi.com Historically, naturally occurring indole alkaloids such as reserpine, used as an antihypertensive and antipsychotic agent, highlighted the therapeutic potential of this chemical motif. mdpi.com

In modern medicinal chemistry, the indole nucleus is a versatile building block for designing new drugs targeting a wide spectrum of diseases. nih.govresearchgate.net Its structural versatility allows for the synthesis of a multitude of derivatives with diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. researchgate.netmdpi.comnih.gov FDA-approved drugs like Indomethacin (an anti-inflammatory), Sunitinib (an anticancer agent), and various antimigraine agents from the triptan class contain the indole core, underscoring its enduring significance in pharmaceutical development. mdpi.com The ability of the indole ring to serve as a pharmacophore that can interact with various biological targets, including enzymes and receptors, cements its status as a fundamental component in the quest for novel chemical entities. researchgate.netnih.gov

Strategic Importance of Brominated and Methylated Indole Derivatives in Synthetic Chemistry

The introduction of specific substituents onto the indole scaffold is a key strategy for modulating its biological activity and synthetic utility. Halogenation, particularly bromination, and alkylation, such as methylation, are common and impactful modifications.

Brominated Indoles: The presence of a bromine atom significantly influences the electronic distribution within the indole ring. fiveable.me This modification can enhance the binding affinity and selectivity of the molecule for specific biological targets, such as the serotonin receptor. fiveable.me Brominated indoles are valuable intermediates in organic synthesis, serving as versatile building blocks for creating more complex molecules through cross-coupling reactions like the Suzuki reaction. mdpi.com Many brominated indoles isolated from marine sources have demonstrated potent anti-inflammatory, antimicrobial, antioxidant, and anticancer activities. fiveable.menih.gov For example, 8,9-Dihydrobarettin, a brominated cyclodipeptide from a marine sponge, has shown potential as a lead compound for preventing chronic inflammatory diseases. nih.gov

Methylated Indoles: Methylation is another crucial functionalization that affects the properties of the indole ring. Adding a methyl group can alter the molecule's lipophilicity, metabolic stability, and steric profile, which in turn can influence its pharmacological activity. N-methylation of the indole nitrogen is a common strategy in drug design, as seen in the tryptamine-derived compound melatonin. acs.org The position of the methyl group is critical; for instance, 7-methyl-1H-indole-2,3-dione has been studied for its specific crystalline structure and molecular packing. researchgate.net Synthetic protocols for the selective N-methylation of indoles are continuously being developed to facilitate the creation of new bioactive compounds. acs.org

Scope and Research Imperatives Pertaining to 7-Bromo-3-methyl-1H-indole hydrate (B1144303)

7-Bromo-3-methyl-1H-indole hydrate is a specific, functionalized indole derivative that combines the structural features discussed previously. While extensive, peer-reviewed research specifically detailing the synthesis and application of its hydrate form is not widely available, the rationale for its study is clear based on its chemical structure. The non-hydrated form, 7-Bromo-3-methyl-1H-indole, is recognized as a chemical available for early-stage discovery research. sigmaaldrich.com

The term "hydrate" indicates that the compound exists as a crystalline solid with water molecules incorporated into its crystal lattice. This is a common phenomenon for many organic compounds and can affect properties such as stability and solubility.

The primary research imperative for a compound like this compound is to synthesize and characterize it fully, and then to explore its potential as a building block or as a biologically active agent itself. The strategic placement of a bromine atom at the C7 position and a methyl group at the C3 position creates a unique substitution pattern. Researchers would be interested in how this specific arrangement influences the molecule's reactivity in further synthetic transformations and its interaction with biological targets. The compound serves as a valuable intermediate for generating libraries of more complex molecules to be screened for a wide range of therapeutic activities, leveraging the known biological potential of both brominated and methylated indole scaffolds.

Table 1: Physicochemical Properties of 7-Bromo-3-methyl-1H-indole

| Property | Value |

| CAS Number | 90310-21-3 |

| Molecular Formula | C₉H₈BrN |

| Molecular Weight | 210.07 g/mol |

| Synonyms | Indole, 7-bromo-3-methyl- |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H10BrNO |

|---|---|

Molecular Weight |

228.09 g/mol |

IUPAC Name |

7-bromo-3-methyl-1H-indole;hydrate |

InChI |

InChI=1S/C9H8BrN.H2O/c1-6-5-11-9-7(6)3-2-4-8(9)10;/h2-5,11H,1H3;1H2 |

InChI Key |

VKHIDZQSLNVUTD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CNC2=C1C=CC=C2Br.O |

Origin of Product |

United States |

Synthetic Methodologies for 7 Bromo 3 Methyl 1h Indole Hydrate

Precursor Selection and Initial Functionalization Strategies

The synthesis of 7-Bromo-3-methyl-1H-indole hydrate (B1144303) necessitates a careful approach to introducing the bromo and methyl groups onto the indole (B1671886) scaffold. The order of these introductions and the choice of starting materials are critical for achieving the desired substitution pattern.

Regioselective Bromination Approaches for Indole Ring Systems

The indole ring is an electron-rich heterocycle susceptible to electrophilic substitution. However, controlling the position of halogenation can be challenging. Without directing groups, bromination often occurs at the most electron-rich C3 position. To achieve C7 bromination, chemists employ strategies that modulate the reactivity of the indole core.

One common approach involves the use of a protecting group on the indole nitrogen. An electron-withdrawing group on the nitrogen can alter the regioselectivity of halogenation. organic-chemistry.org For instance, specific reaction conditions can favor bromination at various positions on the benzene (B151609) portion of the indole. A notable strategy for achieving regioselectivity at the benzene ring involves introducing directing groups that sterically or electronically favor substitution at a specific carbon. For example, a route to methyl 6-bromoindolyl-3-acetate was achieved by introducing electron-withdrawing groups at the N1 position, which directed bromination to the C6 position. nih.gov

The treatment of substituted indoles with different brominating agents and solvent systems allows for fine-tuning of the reaction's outcome. For example, treating methyl indole-3-carboxylate (B1236618) with bromine in acetic acid results in highly regioselective dibromination at the C5 and C6 positions. rsc.orgrsc.orgsigmaaldrich.com This highlights the powerful influence of existing substituents on the regiochemical outcome of electrophilic bromination.

Table 1: Examples of Regioselective Bromination of Indole Derivatives

| Starting Material | Reagent(s) | Position(s) Brominated | Reference(s) |

|---|---|---|---|

| Methyl indole-3-carboxylate | Bromine, Acetic Acid | C5, C6 | rsc.org, rsc.org, sigmaaldrich.com |

| Methyl indolyl-3-acetate | N1, C8 protecting groups, then Bromine | C6 | nih.gov |

| 5,6-dibromoindole | N-Bromosuccinimide (NBS) | C2 | rsc.org |

Site-Specific Methylation Techniques at the Indole Core

Achieving methylation at the C3 position is a common objective in indole synthesis. The classical Fischer indole synthesis provides a straightforward route by using a ketone precursor that already contains the desired methyl group. For instance, the reaction of a suitably substituted phenylhydrazine (B124118) with methyl ethyl ketone can lead directly to a 3-methylindole (B30407) derivative. youtube.com

More contemporary methods offer greater control and milder reaction conditions. A notable advancement is the use of a manganese catalyst that, depending on the solvent, can selectively alkylate either the C3 position or the indole nitrogen using alcohols as the alkylating agents. organic-chemistry.org For highly specific applications, enzymatic methods have emerged. The methyltransferase PsmD, for example, is capable of performing enantioselective C3-methylation on indole substrates, showcasing the precision of biocatalysis. uni-duesseldorf.deacs.org

Palladium-catalyzed reactions have also been developed for site-specific methylation. For example, a directing group, such as an N-2-pyrimidyl moiety, can be temporarily installed on the indole nitrogen to direct palladium-catalyzed methylation specifically to the C2 position. rsc.orgnih.gov While this example targets C2, it demonstrates the principle of using removable directing groups to achieve high regioselectivity in C-H functionalization.

Table 2: Comparison of Methylation Techniques for Indoles

| Method | Catalyst/Reagent | Position(s) Methylated | Key Feature | Reference(s) |

|---|---|---|---|---|

| Fischer Indole Synthesis | Acid (e.g., PPA, H₂SO₄) | C3 (from precursor) | Classical, convergent synthesis | youtube.com |

| Dehydrogenative Alkylation | Manganese Complex | C3 or N1 | Solvent-controlled selectivity | organic-chemistry.org |

| Directed C-H Methylation | Palladium Catalyst | C2 | Requires removable directing group | rsc.orgnih.gov |

| Enzymatic Methylation | Methyltransferase PsmD | C3 | High enantioselectivity | uni-duesseldorf.de, acs.org |

| N-Methylation | Quaternary Ammonium Salts | N1 | Mild conditions for N-alkylation | acs.org |

Advanced Synthetic Transformations and Reaction Sequences

Beyond the initial functionalization, the synthesis of complex indoles often involves advanced transformations. These can include building the heterocyclic core through convergent strategies or using the installed functional groups as handles for further modifications.

Catalytic Cross-Coupling Strategies for Brominated Indoles (e.g., Suzuki, Heck Reactions)

A bromine atom on the indole ring is not merely a static feature; it is a versatile functional handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. Bromoindoles are common substrates in reactions like the Suzuki, Heck, and Sonogashira couplings. youtube.comnih.gov

The general catalytic cycle for these palladium-catalyzed reactions typically involves three key steps:

Oxidative Addition : The low-valent palladium(0) catalyst inserts into the carbon-bromine bond of the indole, forming a palladium(II) intermediate. youtube.comuwindsor.ca

Transmetalation (for Suzuki): A second organic fragment, typically from an organoboron compound, is transferred to the palladium center. youtube.comuwindsor.ca

Reductive Elimination : The two organic fragments couple and are eliminated from the palladium center, forming the final product and regenerating the palladium(0) catalyst. youtube.comyoutube.com

These reactions are instrumental in the synthesis of complex molecules. For example, a 6-bromoindole (B116670) has been used as a key building block where the bromine atom is substituted using a palladium-catalyzed cross-coupling reaction to assemble more complex inhibitors of bacterial enzymes. nih.gov Similarly, the Sonogashira coupling of a bromoindole with a terminal alkyne is a powerful method for constructing C-C bonds. rsc.org

Table 3: Examples of Cross-Coupling Reactions on Brominated Indoles

| Indole Substrate | Coupling Partner | Reaction Type | Catalyst System | Reference(s) |

|---|---|---|---|---|

| 6-Bromoindole derivative | (7-chlorobenzo[b]thiophen-2-yl)boronic acid | Suzuki Coupling | Palladium catalyst | nih.gov |

| 5,6-dibromo-3-iodoindole | But-4-yn-1-ol | Sonogashira Coupling | Palladium catalyst, CuI | rsc.org |

| 2-Alkynylbromoarenes | Ammonia | Ammonia Cross-Coupling/Cyclization | Pd/Josiphos | nih.gov |

Multicomponent and Cascade Reactions in Indole Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly efficient tools for building molecular complexity. nih.gov Several MCRs have been developed for the synthesis of functionalized indoles, offering rapid access to diverse chemical libraries. arkat-usa.orgresearchgate.netrsc.org These reactions, such as the Ugi or Biginelli reactions adapted for indole substrates, construct the heterocyclic system in a convergent and atom-economical fashion. arkat-usa.org

Consideration of Hydrate Formation in Synthetic Pathways

The "hydrate" designation in 7-Bromo-3-methyl-1H-indole hydrate indicates that a molecule of water is incorporated into the solid-state crystal lattice of the compound. This is distinct from a compound that is simply wet. Hydrate formation is an equilibrium process that typically occurs during the final stages of a synthesis, such as crystallization or purification from a solvent system containing water. khanacademy.org

For an indole derivative, the N-H group is a strong hydrogen bond donor, while the π-system of the ring and the lone pairs on the bromine atom can act as hydrogen bond acceptors. These features facilitate the inclusion of water molecules into the crystal structure, where they are held in place by a network of hydrogen bonds. The formation of a stable hydrate can affect the physical properties of the compound, including its melting point, solubility, and stability. The presence and stoichiometry of water of hydration are typically confirmed through analytical methods such as Karl Fischer titration, thermogravimetric analysis (TGA), or single-crystal X-ray diffraction.

Optimization of Reaction Conditions and Scalability

The efficient synthesis of this compound hinges on the careful optimization of reaction parameters to maximize yield and purity while ensuring the process is scalable for potential larger-scale production. Research into the synthesis of substituted indoles provides a framework for understanding the critical factors that influence the formation of the target compound. Methodologies such as the Fischer indole synthesis are prominent in the preparation of such scaffolds and offer several parameters that can be fine-tuned. rsc.orgresearchgate.netresearchgate.net

The classical Fischer indole synthesis, which involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde under acidic conditions, represents a primary route for obtaining 7-Bromo-3-methyl-1H-indole. researchgate.netresearchgate.net In this approach, (2-bromophenyl)hydrazine would be reacted with propionaldehyde (B47417) or a precursor. The optimization of this reaction typically involves a systematic evaluation of catalysts, solvents, temperature, and reaction time.

Catalyst and Solvent Effects: The choice of acid catalyst is crucial in the Fischer indole synthesis. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are known to effectively catalyze the cyclization step. researchgate.netmdpi.com The selection of the catalyst often depends on the specific substrates and desired reaction kinetics. For instance, studies on related indole syntheses have explored various catalysts to improve efficiency. Bismuth nitrate (B79036) has been reported as a mild and effective catalyst for the synthesis of alkyl indoles, offering high yields and simple product isolation. researchgate.net

The solvent system also plays a significant role. While polar solvents are common, the concentration of the reactants can impact the yield. In a one-pot, three-component Fischer indolisation-N-alkylation sequence, it was found that conducting the reaction at higher concentrations in THF could be detrimental to the yield. rsc.org

Temperature and Reaction Time: Reaction temperature and duration are interdependent parameters that must be optimized to ensure complete conversion while minimizing the formation of byproducts. For rapid indole synthesis, microwave-assisted conditions have been shown to be effective, with reactions reaching completion in as little as 10 minutes at 150°C. rsc.org For other indole syntheses, such as the palladium-catalyzed functionalization of bromo-indoles, temperatures around 100-120°C for several hours are common. acs.org The ideal temperature profile ensures that the intermediate hydrazone efficiently converts to the final indole product.

The following table illustrates a hypothetical optimization of the Fischer indole synthesis for a generic 7-bromo-indole derivative, based on findings from related syntheses.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 10% HCl | Ethanol | 80 | 12 | 65 |

| 2 | 10% H₂SO₄ | Acetic Acid | 100 | 8 | 72 |

| 3 | 15% ZnCl₂ | Toluene | 110 | 10 | 75 |

| 4 | 10% PPA | Xylene | 120 | 6 | 80 |

| 5 | 5% Bi(NO₃)₃ | Methanol | Reflux | 1 | 88 |

This table is a representative example based on optimization studies of similar indole syntheses.

Scalability: The transition from laboratory-scale synthesis to larger-scale production introduces challenges related to reaction control, heat management, and purification. For the synthesis of this compound, a scalable process would favor conditions that are operationally simple, use readily available and cost-effective reagents, and avoid chromatographic purification if possible.

Similarly, a general and scalable synthesis of polysubstituted indoles has been developed, highlighting the importance of establishing robust and reproducible reaction conditions. nih.gov For this compound, a scalable protocol would likely involve a one-pot procedure or a streamlined multi-step synthesis with non-chromatographic isolation of the final product. The choice of reagents and solvents that are amenable to industrial use is also a key consideration for ensuring the economic viability of a large-scale process.

The following table outlines key considerations for the scalability of indole synthesis.

| Parameter | Laboratory Scale | Large Scale | Rationale for Change |

| Purification | Flash Chromatography | Crystallization / Precipitation | Chromatography is often not feasible or cost-effective for large quantities. |

| Heating | Heating Mantle | Jacketed Reactor | Provides more uniform and controlled heating and cooling. |

| Reagent Addition | Manual Addition | Controlled Dosing | Ensures better temperature control and reaction consistency. |

| Solvent Choice | Wide Variety | Limited to safe, recyclable, and low-cost options | Addresses safety, environmental, and economic constraints. |

By carefully optimizing these parameters, a robust and scalable synthetic route to this compound can be developed, ensuring consistent quality and yield.

Elucidation of Reaction Mechanisms Involving 7 Bromo 3 Methyl 1h Indole Hydrate

Mechanistic Pathways of Electrophilic Aromatic Substitution on Brominated Indoles

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for indoles. The indole (B1671886) nucleus is highly reactive towards electrophiles, a reactivity estimated to be orders of magnitude greater than that of benzene (B151609). This is attributed to the electron-rich nature of the pyrrole (B145914) ring, which can stabilize the intermediate carbocation. The reaction generally proceeds via a two-step mechanism:

Attack of the electrophile: The π-system of the indole ring acts as a nucleophile, attacking an electrophile (E+). This is typically the rate-determining step as it disrupts the aromaticity of the system, leading to the formation of a resonance-stabilized carbocationic intermediate, often called a sigma complex or arenium ion.

Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromatic system. This step is generally fast.

For the indole ring, electrophilic attack most commonly occurs at the C3 position due to the ability of the nitrogen atom to effectively stabilize the positive charge of the resulting intermediate. However, in 7-Bromo-3-methyl-1H-indole, the C3 position is already substituted with a methyl group. Therefore, electrophilic attack will be directed to other positions on the indole ring.

The presence of the bromine atom at C7 and the methyl group at C3 has competing effects on the regioselectivity of further substitutions.

3-Methyl Group: The methyl group is an activating group and directs electrophiles to the C2 position.

7-Bromo Group: Halogens are deactivating groups due to their electron-withdrawing inductive effect (-I), which lowers the nucleophilicity of the aromatic ring. However, they are ortho-, para-directors because of their electron-donating resonance effect (+M), which stabilizes the carbocation intermediate when the attack occurs at these positions. In the case of 7-bromoindole (B1273607), this would direct incoming electrophiles to the C4 and C6 positions.

In reactions where indol-3-ylmethanols are used as electrophiles to react with other indoles, the presence of electron-withdrawing groups like bromine on the nucleophilic indole has been shown to be well-tolerated, affording good to excellent yields of the resulting diindolylmethanes. nih.gov For example, the reaction of various trifluoromethyl(indolyl)phenylmethanols with bromo-substituted indoles proceeds efficiently, indicating that the nucleophilicity of the brominated indole ring remains sufficient for the reaction to occur. nih.gov

Detailed Analysis of Catalytic Reaction Cycles (e.g., Palladium-Catalyzed Indole N-Arylation)

The bromine atom at the C7 position of 7-Bromo-3-methyl-1H-indole serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions are particularly prominent in indole chemistry.

A general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig N-arylation, typically involves three key steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (in this case, the C-Br bond of the indole), forming a Pd(II) intermediate.

Transmetalation (for Suzuki) or Base-promoted N-H Deprotonation/Coordination (for Buchwald-Hartwig): In a Suzuki coupling, an organoboron reagent transfers its organic group to the palladium center. In a Buchwald-Hartwig amination, the indole nitrogen is deprotonated by a base, and the resulting indolide anion coordinates to the palladium center.

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

While direct N-arylation of 7-bromoindole itself is less common (as the bromine is on the carbocyclic ring), the bromine at C7 is a prime site for C-C and C-N bond formation via reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination of the C7-Br bond. For instance, the bromine atom on a bromo-oxepino indole has been successfully used in Suzuki couplings with boronic acids to yield arylated products. nih.gov Similarly, the Sonogashira coupling of iodoindoles with terminal alkynes, catalyzed by palladium and copper, proceeds in high yield, although the success can be dependent on whether the indole nitrogen is protected. nih.gov

The direct C-H arylation of indoles is another important palladium-catalyzed transformation. While the inherent reactivity of indole favors C3 arylation, directing groups can be employed to achieve arylation at other positions. nih.gov For example, a Rh(I)-catalyzed, phosphorus-directed C7 arylation of indoles with aryl bromides has been developed. nih.gov Although this example uses a directing group, it highlights the possibility of functionalizing the C7 position. In the absence of a directing group, direct arylation of free (NH)-indoles with aryl bromides can be achieved at the C3 position under ligandless palladium catalysis. amazonaws.comacs.org The proposed mechanism for this transformation involves the formation of an indolyl potassium salt, which then undergoes an electrophilic palladation at the C3 position. acs.org

Intermediates Identification and Transition State Characterization

The direct observation and characterization of intermediates and transition states in catalytic cycles are challenging but crucial for understanding reaction mechanisms. Modern analytical techniques, such as in-situ spectroscopy (IR, NMR) and computational methods (Density Functional Theory, DFT), are powerful tools for this purpose. nih.gov

In palladium-catalyzed cross-coupling reactions, key intermediates include the oxidative addition adduct [Ar-Pd(L)n-X] and the subsequent transmetalated or coordinated complexes. For example, in the palladium-catalyzed α-arylation of indole-3-ones, a proposed mechanism involves the oxidative addition of the palladium catalyst to the aryl halide to form a palladium complex intermediate. Simultaneously, the indole-3-one forms an enolate in the presence of a base, which then reacts with the palladium intermediate. nih.gov

DFT calculations have been employed to elucidate the mechanism of palladium-catalyzed oxycyclization of indole-tethered allenes. nih.gov These studies help to map the potential energy surface of the reaction, identifying various intermediates (IN) and transition states (TS) along the reaction coordinate. For example, the calculations can reveal the energy barriers for different steps, such as proton migration and proto-depalladation, helping to determine the most likely reaction pathway. nih.gov

The identification of intermediates can also be achieved through control experiments or by isolation under specific conditions. In some cases, side products observed during a reaction can provide clues about the intermediates involved. For instance, the formation of bis(indolyl)methane side products in some indole alkylation reactions suggests the involvement of certain reactive intermediates. chemrxiv.org

Solvent Effects and Reaction Kinetics in Indole Chemistry

The choice of solvent can have a profound impact on the rate, yield, and selectivity of indole reactions. Solvents can influence the solubility of reactants and catalysts, the stability of intermediates and transition states, and the aggregation state of organometallic species.

For example, in the alkylation of 2,3-dimethylindole, the use of ethereal solvents like THF or CPME resulted in poorer regioselectivity (N- vs. C3-alkylation) compared to DMF. rsc.org This was attributed to the poor solubility of the indole sodium salt in the ethereal solvents, leading to incomplete deprotonation and a greater extent of C3-alkylation. rsc.org

In a study on the C3-alkylation of indoles with hydroxymethyl pyridines, various solvents were screened. The reaction proceeded with varying degrees of success depending on the solvent and atmosphere, as shown in the table below. chemrxiv.org

| Entry | Oxidant | Solvent | Atmosphere | Yield (%) |

| 1 | Oxone® | Toluene | Argon | 87 |

| 2 | Oxone® | Toluene | Air | 55 |

| 3 | Oxone® | Toluene/DCE | Argon | 45 |

| 4 | Oxone® | Xylenes | Argon | 67 |

Table based on data from a study on C3-alkylation of indoles. chemrxiv.org The data illustrates the significant impact of reaction conditions on product yield.

The results show that running the reaction under an air atmosphere significantly decreased the yield compared to an argon atmosphere. Changing the solvent also had a notable effect. chemrxiv.org

Reaction kinetics, the study of reaction rates, provides quantitative insights into reaction mechanisms. By determining the reaction order with respect to each reactant and catalyst, a rate law can be established, which can support or refute a proposed mechanism. For instance, if a reaction is found to be first-order in both the indole substrate and the electrophile, it would be consistent with a bimolecular rate-determining step, as is common in EAS reactions. However, detailed kinetic studies on reactions specifically involving 7-Bromo-3-methyl-1H-indole are not widely available in the literature.

Chemical Derivatization and Functionalization of 7 Bromo 3 Methyl 1h Indole Hydrate

Strategic Diversification at Nitrogen, Carbon, and Halogen Sites

The 7-Bromo-3-methyl-1H-indole hydrate (B1144303) molecule offers multiple reactive sites for chemical modification. The indole (B1671886) nitrogen, the C-H bonds of the indole core, and the C-Br bond at the 7-position are all amenable to a variety of transformations, allowing for systematic structural diversification.

N-Substitution Reactions (e.g., N-Alkylation, Acylation)

The nitrogen atom of the indole ring is a common site for substitution reactions. N-alkylation and N-acylation introduce a wide range of functional groups, which can significantly alter the molecule's properties.

N-Alkylation: This process involves the addition of an alkyl group to the indole nitrogen. One-pot, three-component protocols have been developed for the rapid synthesis of 1,2,3-trisubstituted indoles, including those derived from 7-bromo-3-methyl-1H-indole. rsc.org These methods often utilize a Fischer indolisation followed by N-alkylation, offering a straightforward and high-yielding route to densely functionalized indole products. rsc.org The use of sodium hydride to generate the sodium indole salt facilitates the subsequent alkylation. rsc.org

N-Acylation: The introduction of an acyl group at the indole nitrogen can be achieved chemoselectively using thioesters as the acyl source. beilstein-journals.orgnih.gov This method is efficient and tolerates a variety of functional groups. nih.gov The reaction of 3-methyl-1H-indole with S-methyl butanethioate in the presence of cesium carbonate (Cs2CO3) in xylene at 140°C yields the corresponding N-acylated product. beilstein-journals.orgnih.gov This approach has been shown to be scalable, indicating its potential for practical synthesis. nih.gov

Table 1: Examples of N-Substitution Reactions on Indole Scaffolds

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Fischer indolisation followed by alkyl halide addition | 1,2,3-Trisubstituted indoles | rsc.org |

| N-Acylation | S-methyl butanethioate, Cs2CO3, xylene, 140°C | 1-(3-Methyl-1H-indol-1-yl)butan-1-one | beilstein-journals.orgnih.gov |

C-H Functionalization and Alkylation at the Indole Core

Direct functionalization of the carbon-hydrogen bonds of the indole ring represents an atom-economical approach to introduce new substituents.

C-H functionalization of indoles is a powerful tool for creating complex molecules. nih.gov Palladium-catalyzed C-H arylation of free (NH) indoles with a formyl directing group at the C3-position can lead to C4-arylated products. acs.org Interestingly, with a 3-acetyl group, a domino C4-arylation/3,2-carbonyl migration can occur. acs.org For instance, 3-acetyl-7-bromo-1H-indole can yield the C4-arylated product. acs.org The selective functionalization at the C7 position is often challenging and may require protecting the more reactive C2 position. nih.gov

Ruthenium nanocatalysts have been employed for the regioselective C3-alkenylation of indoles with acrylates. beilstein-journals.org This methodology is compatible with bromo-substituted indoles, allowing for further modifications. beilstein-journals.org

Cross-Coupling Reactions for Arylation and Alkenylation

The bromine atom at the C7 position of 7-Bromo-3-methyl-1H-indole hydrate is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl and alkenyl groups.

Suzuki-Miyaura Coupling: This reaction is a cornerstone for forming carbon-carbon bonds. 7-Bromoindoles can be readily coupled with a variety of aryl and heteroaryl boronic acids to produce 7-arylated indoles. nih.govrsc.org For example, the reaction of a 7-bromo-1H-indazole with (4-methoxyphenyl)boronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as Cs₂CO₃ in a dioxane/ethanol/water mixture yields the corresponding 7-aryl product. rsc.org The reactivity of the C7-bromo substituent allows for its selective coupling even in the presence of other reactive sites. nih.gov

Heck and Other Couplings: While Suzuki coupling is prevalent, other cross-coupling reactions can also be utilized. The development of sequential and iterative cross-coupling strategies allows for the controlled introduction of different substituents at multiple positions on the indole ring. nih.gov The differing reactivity of various halogens (e.g., iodide vs. bromide) can be exploited to perform sequential couplings by adjusting reaction conditions. nih.gov

Table 2: Cross-Coupling Reactions of Bromo-Indole Derivatives

| Reaction Type | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Cs₂CO₃, Arylboronic acid | 7-Arylindoles | nih.govrsc.org |

| Product Diversification | Pd(dppf)Cl₂·DCM, 4-fluorophenyl boronic acid | 4-Fluoro phenyl analog of oxepino-indole | acs.org |

Synthesis of Conjugates and Hybrid Molecules

The this compound scaffold serves as a valuable building block for the synthesis of more complex molecules, including conjugates and hybrid structures with potential biological applications.

For example, 6-bromoindole (B116670) has been used as a starting material to synthesize inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE). nih.gov These syntheses involve N-alkylation of the bromoindole core or substitution of the bromine atom via Pd-catalyzed cross-coupling to assemble the final hybrid molecules. nih.gov One such inhibitor, (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1), was synthesized by first preparing 2-(6-bromo-1H-indol-1-yl)acetic acid and then coupling it with glycine (B1666218) methyl ester. nih.gov

Another example involves the synthesis of a novel organic salt, 7-((5-bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium tetrafluoroborate. mdpi.com This was achieved through a reaction between 1,3,5-triaza-7-phosphaadmantane and 5-bromo-3-(4-methoxybenzylidene)-3-H-indol-1-ium tetrafluoroborate. mdpi.com

Design Principles for New Chemical Entities based on this compound Scaffold

The design of new chemical entities based on the this compound scaffold is guided by several key principles aimed at optimizing their properties for specific applications.

Structure-Activity Relationship (SAR) Studies: A primary principle is the systematic exploration of the chemical space around the core scaffold to understand how different substituents at the N1, C3, and C7 positions influence activity. The bromine at the C7 position is particularly important as it can participate in halogen bonding, potentially enhancing binding affinity to biological targets. Its electron-withdrawing nature also influences the electronic properties of the indole ring, affecting its reactivity.

Scaffold Hopping and Isosteric Replacement: Another design strategy involves replacing parts of the molecule with other chemical groups that have similar steric and electronic properties (isosteres). For instance, comparing the biological activity of 7-bromo-3-methyl-1H-indole with its 5-bromo or other halogenated analogs can provide insights into the importance of the substituent's position and nature.

Privileged Scaffold Concept: The indole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. rsc.org Leveraging this, the 7-bromo-3-methyl-1H-indole scaffold can be used as a starting point to design new molecules targeting a wide range of biological targets. The ability to easily derivatize this scaffold at multiple positions makes it highly attractive for generating libraries of compounds for high-throughput screening. rsc.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-(3-Methyl-1H-indol-1-yl)butan-1-one |

| 3-acetyl-7-bromo-1H-indole |

| 7-bromo-1H-indazole |

| (4-methoxyphenyl)boronic acid |

| (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1) |

| 2-(6-bromo-1H-indol-1-yl)acetic acid |

| Glycine methyl ester |

| 7-((5-bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium tetrafluoroborate |

| 1,3,5-triaza-7-phosphaadmantane |

| 5-bromo-3-(4-methoxybenzylidene)-3-H-indol-1-ium tetrafluoroborate |

| S-methyl butanethioate |

| Cesium carbonate |

| Sodium hydride |

| Palladium(II) acetate |

| Tetrakis(triphenylphosphine)palladium(0) |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) |

| 4-fluorophenyl boronic acid |

Advanced Spectroscopic and Crystallographic Analyses for 7 Bromo 3 Methyl 1h Indole Hydrate Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) and Carbon-¹³ (¹³C) Chemical Shift Assignments

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the number and types of protons and carbons in a molecule. For 7-Bromo-3-methyl-1H-indole, a close analogue of the hydrate (B1144303), specific chemical shifts (δ) are reported in parts per million (ppm). These assignments are crucial for confirming the core structure.

In the ¹H NMR spectrum, the indole (B1671886) N-H proton typically appears as a broad singlet at a high chemical shift (around 8.06 ppm). The protons on the aromatic ring exhibit distinct splitting patterns based on their coupling with neighboring protons. For instance, the H4, H5, and H6 protons appear in the aromatic region (7.0-7.6 ppm). The methyl group at the C3 position (C3-CH₃) characteristically appears as a sharp singlet in the upfield region (around 2.35 ppm).

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the indole ring resonate at specific frequencies, with those bonded to electronegative atoms (like bromine and nitrogen) showing distinct shifts. The C7 carbon, directly attached to the bromine atom, is found at approximately 104.75 ppm, while the C3 carbon bearing the methyl group is observed around 113.13 ppm.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for 7-Bromo-3-methyl-1H-indole in CDCl₃ Data is for the non-hydrated analogue and serves as a reference.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| N-H | 8.06 (s, 1H) | - |

| C2 | 7.00 (m, 1H) | 124.31 |

| C3 | - | 113.13 |

| C3-CH₃ | 2.35 (d, 1H) | 9.97 |

| C3a | - | 129.64 |

| C4 | 7.55 (d, 1H) | 122.33 |

| C5 | 6.99 (m, 1H) | 120.42 |

| C6 | 7.37 (d, 1H) | 118.23 |

| C7 | - | 104.75 |

| C7a | - | 135.07 |

| Source: The Royal Society of Chemistry nih.gov |

Heteronuclear (¹⁵N, ¹⁹F, ³¹P, ¹¹B) NMR Applications for Specific Derivatives

While ¹H and ¹³C NMR are standard, NMR spectroscopy of other nuclei becomes vital when analyzing specific derivatives of 7-Bromo-3-methyl-1H-indole.

¹⁵N NMR: As a nitrogen-containing heterocycle, ¹⁵N NMR can provide direct information about the electronic environment of the indole nitrogen atom. Although it has low natural abundance and sensitivity, ¹⁵N NMR is valuable for studying changes in the nitrogen's chemical state, such as in N-alkylation or N-acylation reactions, and for analyzing hydrogen bonding involving the N-H group. nih.gov

¹⁹F NMR: For derivatives containing fluorine, ¹⁹F NMR is a highly sensitive and informative technique. For example, in the analysis of related fluoro-substituted methyl-indoles, the ¹⁹F NMR spectrum shows distinct signals with chemical shifts and coupling constants that help pinpoint the fluorine atom's position on the indole ring. nih.gov The analysis of compounds like 3-bromo-1-tosyl-2-(trifluoromethyl)-1H-indole heavily relies on ¹⁹F NMR to characterize the CF₃ group. chemrxiv.org

³¹P and ¹¹B NMR: These techniques would be applied to derivatives incorporating phosphorus or boron, respectively. For instance, if the indole were functionalized with a phosphonate (B1237965) group or used in a reaction involving a borane (B79455) reagent, ³¹P and ¹¹B NMR would be essential for tracking the transformation and characterizing the final product structure.

Multidimensional NMR Techniques (COSY, HMBC, HMQC, ROESY, TOCSY) for Structural Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are critical for unambiguously assigning the signals from 1D spectra and elucidating the complete molecular structure by revealing through-bond and through-space correlations between nuclei. testbook.comacs.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, showing which protons are adjacent to each other. For 7-Bromo-3-methyl-1H-indole, COSY would confirm the connectivity of the protons on the benzene (B151609) ring portion (H4, H5, H6).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra correlate directly bonded carbon and proton atoms. testbook.com This allows for the definitive assignment of each proton signal to its corresponding carbon atom in the skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between carbon and proton atoms. testbook.com It is exceptionally powerful for piecing together the molecular framework. For example, an HMBC spectrum of an indole derivative would show a correlation between the C3-methyl protons and the C2, C3, and C3a carbons, confirming the position of the methyl group. core.ac.uk

ROESY (Rotating-frame Overhauser Effect Spectroscopy) / NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close to each other, regardless of whether they are bonded. This is crucial for determining stereochemistry and conformation.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and formula of a compound. For 7-Bromo-3-methyl-1H-indole hydrate, the molecular formula is C₉H₁₀BrNO. nih.gov

HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry): This technique provides a highly accurate mass measurement of the molecular ion, typically to within a few parts per million. This accuracy allows for the unambiguous determination of the elemental composition. The expected monoisotopic mass for [M+H]⁺ of this compound (C₉H₁₀BrNO) is approximately 227.9998 u, and HRESIMS would be used to confirm this value experimentally.

ESI-MS (Electrospray Ionization Mass Spectrometry): A soft ionization technique that is well-suited for polar molecules, ESI-MS is often used to observe the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) with minimal fragmentation.

GC/MS (Gas Chromatography/Mass Spectrometry): In this method, the compound is first separated by gas chromatography and then analyzed by a mass spectrometer, often using Electron Ionization (EI). nih.gov EI is a higher-energy technique that causes characteristic fragmentation of the molecule. Analysis of the fragmentation pattern provides valuable structural information, such as the loss of a bromine atom or a methyl group, which helps to confirm the identity of the compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light (Raman) at specific frequencies corresponds to the vibrations of functional groups.

For this compound, the IR and Raman spectra would be expected to show characteristic bands confirming the presence of key functional groups: testbook.com

O-H Stretch: A broad and strong absorption band in the IR spectrum, typically around 3200-3600 cm⁻¹, would be indicative of the O-H stretching vibration from the water of hydration.

N-H Stretch: A sharp to medium band around 3300-3500 cm⁻¹ would correspond to the N-H stretch of the indole ring.

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring C=C stretching vibrations typically occur in the 1450-1600 cm⁻¹ region.

C-Br Stretch: The vibration for the carbon-bromine bond would be expected in the lower frequency "fingerprint region" of the spectrum, typically between 500 and 600 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of indole and its derivatives is characterized by electronic transitions within the aromatic π-system.

The spectra of indoles typically display two main absorption bands originating from the ¹Lₐ and ¹Lₑ transitions of the benzene chromophore, which are perturbed by the heterocyclic ring.

The ¹Lₐ band is generally more intense and appears at shorter wavelengths.

The ¹Lₑ band is less intense, often showing fine vibrational structure, and appears at longer wavelengths (typically 260-290 nm for the parent indole). nih.govnih.gov

For 7-Bromo-3-methyl-1H-indole, the positions of these absorption maxima (λ_max) are influenced by the substituents. The electron-withdrawing bromine atom and the electron-donating methyl group, along with the solvent used for analysis, will cause shifts (either bathochromic/red shifts or hypsochromic/blue shifts) in these transitions compared to unsubstituted indole. Studying these transitions provides insight into the electronic structure of the molecule.

X-ray Diffraction for Crystal Structure Determination

For a molecule like this compound, obtaining a suitable single crystal is the first critical step. The analysis would involve mounting the crystal on a diffractometer and exposing it to a monochromatic X-ray beam. The resulting diffraction pattern is then processed to generate an electron density map, from which the crystallographic data can be determined.

As of the latest literature review, specific, publicly accessible single-crystal X-ray diffraction data for this compound has not been reported. While crystallographic studies have been conducted on related bromo-indole derivatives, direct experimental data for the title compound, including its crystal system, space group, and unit cell dimensions, is not available in refereed publications.

Should such data become available, it would be presented in a format similar to the hypothetical table below:

| Crystallographic Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This method is crucial for verifying the empirical formula of a newly synthesized molecule. For this compound (C₉H₁₀BrNO), the theoretical elemental composition can be calculated based on its molecular formula and the atomic weights of its constituent atoms.

The analysis is typically performed using a CHN analyzer, which combusts the sample in a stream of oxygen. The resulting gases (CO₂, H₂O, and N₂) are then separated and quantified to determine the percentages of carbon, hydrogen, and nitrogen. The percentage of bromine can be determined by other methods, such as titration or ion chromatography, after decomposition of the organic matrix.

While this is a standard characterization technique, specific experimental elemental analysis data for this compound is not reported in the currently available scientific literature. The expected theoretical values, however, can be precisely calculated. A comparison between the theoretical and experimental values is essential for confirming the purity and composition of the synthesized compound.

The theoretical elemental composition is presented below. An experimental analysis would aim to produce values within a narrow margin of error (typically ±0.4%) of these theoretical percentages.

| Element | Theoretical (%) | Experimental (%) |

|---|---|---|

| Carbon (C) | 47.40 | Data not available |

| Hydrogen (H) | 4.42 | Data not available |

| Bromine (Br) | 35.03 | Data not available |

| Nitrogen (N) | 6.14 | Data not available |

| Oxygen (O) | 7.01 | Data not available |

Computational Chemistry and Theoretical Investigations of 7 Bromo 3 Methyl 1h Indole Hydrate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Methods)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT methods are employed to elucidate the electronic structure, conformational possibilities, and spectroscopic features of 7-Bromo-3-methyl-1H-indole hydrate (B1144303).

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic character of 7-Bromo-3-methyl-1H-indole hydrate is fundamentally governed by the interplay of the electron-donating methyl group and the electron-withdrawing bromine atom attached to the indole (B1671886) scaffold. DFT calculations can precisely map the electron density distribution, highlighting the regions susceptible to electrophilic or nucleophilic attack.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic transitions of a molecule. For substituted indoles, the HOMO is typically a π-orbital distributed across the indole ring, while the LUMO is also a π*-antibonding orbital. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and its ability to participate in charge transfer interactions.

In a study on substituted indoles, DFT calculations have been used to determine theoretical values for standard redox potentials, showing good agreement with experimental data. Current time information in Pasuruan, ID.nih.gov For a molecule like this compound, the HOMO-LUMO gap would be influenced by the opposing electronic effects of the bromine and methyl substituents. The electron-donating methyl group would raise the HOMO energy, while the electron-withdrawing bromine atom would lower the LUMO energy, likely resulting in a smaller HOMO-LUMO gap compared to unsubstituted indole. This smaller gap would suggest a higher reactivity.

A molecular electrostatic potential (MEP) map, another output of DFT calculations, would visually represent the charge distribution. For this compound, the MEP would likely show negative potential (red and yellow regions) around the nitrogen atom and the bromine atom, indicating their nucleophilic character, while the regions around the indole N-H and the methyl protons would exhibit positive potential (blue regions), indicating their electrophilic character.

Table 1: Predicted Frontier Molecular Orbital Energies for an Analogous Substituted Indole

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

| Note: The data presented in this table is hypothetical and serves as an illustrative example of the type of information obtained from DFT calculations on a substituted indole. Actual values for this compound would require specific calculations. |

Conformational Analysis and Energetics

The presence of the methyl group at the C3 position and the bromine atom at the C7 position of the indole ring, along with the associated water molecule in the hydrate form, gives rise to several possible conformations. Conformational analysis using DFT methods involves calculating the potential energy surface of the molecule by systematically rotating the flexible bonds. This allows for the identification of the most stable conformer (the global minimum) and other low-energy conformers.

For this compound, the primary conformational flexibility would arise from the orientation of the methyl group's hydrogen atoms and the position and orientation of the water molecule relative to the indole ring. The water molecule can form hydrogen bonds with the N-H group of the indole and potentially interact with the bromine atom. DFT calculations can quantify the energetic differences between these conformers, providing insights into their relative populations at a given temperature. Theoretical studies on 1H-indole-3-acetic acid have demonstrated the use of DFT to explore the conformational space of dimeric species. usp.org

Vibrational Frequencies and Spectroscopic Data Prediction

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, a theoretical vibrational spectrum can be generated. This predicted spectrum is invaluable for the interpretation and assignment of experimental spectra.

For this compound, characteristic vibrational modes would include the N-H stretching frequency of the indole ring, the C-H stretching of the methyl group, and various ring stretching and bending modes. The presence of the bromine atom would give rise to a characteristic C-Br stretching vibration at a lower frequency. The water molecule in the hydrate would exhibit its own characteristic O-H stretching and H-O-H bending vibrations. A study on indole-ketone hydrogen-bonded complexes utilized FTIR spectroscopy and quantum-chemical calculations to analyze vibrational frequency shifts. bldpharm.com

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in an Analogous Bromo-Methyl Indole

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Indole N-H | Stretching | 3450 |

| Methyl C-H | Asymmetric Stretching | 2980 |

| Methyl C-H | Symmetric Stretching | 2900 |

| Aromatic C=C | Stretching | 1600-1450 |

| C-Br | Stretching | 650 |

| Note: The data in this table is based on typical vibrational frequencies for these functional groups and serves as an illustrative example. Precise values for this compound would require specific DFT calculations. |

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

While quantum chemical calculations provide detailed information about static molecular properties, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms as a function of time.

For this compound, an MD simulation would reveal the flexibility of the molecule, the dynamics of the hydrogen bonding network involving the water molecule, and the conformational landscape accessible to the molecule at a given temperature. In a study of indolicidin (B8082527) association with lipid bilayers, MD simulations were used to understand the peptide's conformational changes and interactions within the membrane. researchgate.net Although no direct MD studies on this compound are available, such simulations would be crucial to understand its behavior in a condensed phase, such as in solution or in a biological environment. The simulation would track the fluctuations in bond lengths, bond angles, and dihedral angles, providing a comprehensive picture of the molecule's dynamic nature.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

Given that many indole derivatives exhibit biological activity, molecular docking studies could be employed to investigate the potential of this compound to interact with various biological targets. For instance, a study on novel 5-bromoindole-2-carboxylic acid derivatives used molecular docking to identify them as potential EGFR inhibitors. synquestlabs.com Similarly, docking studies could be performed to predict the binding affinity and binding mode of this compound to a range of enzymes or receptors.

The docking process involves generating a multitude of possible conformations of the ligand within the active site of the target protein and then scoring these poses based on a scoring function that estimates the binding free energy. The results of a docking study would provide a binding score (an estimate of binding affinity) and a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the protein. The bromine atom in this compound could potentially form halogen bonds with electron-donating residues in a protein's active site.

Table 3: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | Lys745, Met793, Cys797 |

| Types of Interactions | Hydrogen bond with N-H, Halogen bond with Bromine, Hydrophobic interactions with methyl group |

| Note: This table presents a hypothetical outcome of a molecular docking study to illustrate the type of information that would be generated. The target and results are not based on actual experimental data for this specific compound. |

Cheminformatics Approaches for Structure-Activity Relationship Analysis

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds and their biological activities to derive structure-activity relationships (SAR). SAR studies aim to understand how the chemical structure of a molecule influences its biological activity.

For a class of compounds like substituted indoles, cheminformatics approaches can be used to build predictive models. By compiling a dataset of various bromo- and methyl-substituted indoles with their measured biological activities against a particular target, quantitative structure-activity relationship (QSAR) models can be developed. These models use molecular descriptors (numerical representations of chemical information) to correlate the chemical structure with the biological activity. A study on indole-based HIV-1 fusion inhibitors utilized SAR to optimize the lead compounds.

For this compound, its molecular descriptors, such as molecular weight, logP (a measure of lipophilicity), number of hydrogen bond donors and acceptors, and topological polar surface area, could be calculated and used in a QSAR model to predict its potential biological activity. These analyses help in prioritizing compounds for synthesis and biological testing and in designing new analogues with improved properties.

Theoretical Prediction of Reactivity and Selectivity in Organic Reactions

Detailed theoretical and computational studies specifically investigating the reactivity and selectivity of this compound in organic reactions are not extensively available in the public domain. Computational chemistry offers powerful tools to predict the behavior of molecules, including their reactivity and the selectivity of their reactions. Methodologies such as Density Functional Theory (DFT) are commonly employed to elucidate electronic structures, reaction mechanisms, and predict outcomes.

For a molecule like this compound, theoretical investigations would typically focus on several key aspects to predict its reactivity and selectivity. These include the analysis of frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and the calculation of various reactivity descriptors.

Frontier Molecular Orbital Analysis

The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's reactivity.

HOMO: The HOMO is associated with the molecule's ability to donate electrons. A higher HOMO energy indicates a greater propensity to react with electrophiles. In the context of this compound, the HOMO would likely be localized on the indole ring, which is electron-rich. The positions with the highest HOMO density would be the most probable sites for electrophilic attack.

LUMO: The LUMO represents the molecule's ability to accept electrons. A lower LUMO energy suggests a higher susceptibility to nucleophilic attack. The distribution of the LUMO would indicate the likely sites where a nucleophile would add.

Electrostatic Potential (ESP) Maps

An electrostatic potential map provides a visual representation of the charge distribution within a molecule.

Negative Potential Regions: Red and yellow areas on an ESP map indicate regions of negative electrostatic potential, which are rich in electrons and thus susceptible to electrophilic attack. For an indole derivative, these regions are expected to be concentrated on the pyrrole (B145914) ring and the bromine atom.

Positive Potential Regions: Blue areas signify positive electrostatic potential, indicating electron-deficient regions that are prone to nucleophilic attack. In this compound, the hydrogen atom attached to the nitrogen is expected to be a site of positive potential.

Reactivity Descriptors

Quantitative indices derived from conceptual DFT can provide more specific predictions about reactivity.

| Descriptor | Predicted Significance for this compound |

| Global Hardness (η) | A higher value of global hardness, calculated from the HOMO-LUMO gap, would suggest lower reactivity and higher stability. |

| Global Softness (S) | As the inverse of hardness, a higher softness value would indicate greater reactivity. |

| Electronegativity (χ) | This descriptor would indicate the molecule's tendency to attract electrons. |

| Fukui Functions | These functions are crucial for predicting regioselectivity. By calculating the Fukui functions for electrophilic, nucleophilic, and radical attacks, one could identify the specific atoms within the molecule that are most likely to react in each type of reaction. For instance, the C2 and C3 positions of the indole ring, as well as the bromine atom, would be key sites to analyze. |

Without specific published research on this compound, the table below represents a hypothetical set of reactivity data that computational studies would aim to determine.

Hypothetical Reactivity Data for this compound

| Parameter | Hypothetical Value | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates a moderate ability to donate electrons, suggesting reactivity towards strong electrophiles. |

| LUMO Energy | -0.5 eV | Suggests a relatively low affinity for electrons, indicating that reactions with nucleophiles would require strong reagents. |

| HOMO-LUMO Gap | 5.3 eV | A significant energy gap points towards good kinetic stability. |

| Most Nucleophilic Site | C3-position | The methyl group at C3 would enhance the electron-donating character of this position, making it a likely site for electrophilic attack. |

| Most Electrophilic Site | N-H proton | The acidic proton on the indole nitrogen would be the primary site for deprotonation by a base. |

Mechanistic Aspects of in Vitro Biological Activities Modulated by 7 Bromo 3 Methyl 1h Indole Hydrate and Its Derivatives

Cellular Proliferation and Apoptosis Mechanisms in In Vitro Models

Indole (B1671886) compounds are recognized for their significant impact on cell proliferation and apoptosis, key processes in cancer research. The substitution patterns on the indole ring, including bromine and methyl groups, can modulate these activities.

The progression of the cell cycle is a tightly regulated process, and its disruption is a hallmark of cancer. Certain indole derivatives have been shown to induce cell cycle arrest in cancer cells, preventing their proliferation. For instance, indole-3-carbinol (B1674136) (I3C), a well-studied indole derivative, is known to induce a G1/S phase arrest. nih.gov This is achieved by downregulating the expression of key cell cycle proteins, including cyclin D1, cyclin E, and cyclin-dependent kinases (CDKs) 2, 4, and 6. nih.gov Concurrently, I3C upregulates the expression of CDK inhibitors such as p15, p21, and p27. nih.gov

Similarly, novel 5-bromoindole-2-carboxylic acid derivatives have been reported to inhibit cell proliferation by inducing cell cycle arrest. nih.gov Another example is a spirooxoindolepyrrolidine derivative, which acts as an MDM2 inhibitor and effectively induces cell cycle arrest in human glioblastoma cell lines in vitro. nih.gov Some natural product derivatives have also been observed to cause cell cycle arrest at the S phase in human melanoma cells. nih.gov While direct studies on 7-Bromo-3-methyl-1H-indole hydrate (B1144303) are not available, the existing evidence on related bromo- and methyl-indole derivatives suggests that it may also interfere with cell cycle progression through similar pathways.

Table 1: Effect of Indole Derivatives on Cell Cycle Progression Markers

| Compound/Class | Effect on Cell Cycle | Key Molecular Targets | Reference |

|---|---|---|---|

| Indole-3-carbinol (I3C) | G1/S Arrest | ↓ Cyclin D1, Cyclin E, CDK2, CDK4, CDK6; ↑ p15, p21, p27 | nih.gov |

| 5-Bromoindole derivatives | Cell Cycle Arrest | EGFR Tyrosine Kinase | nih.gov |

| Spirooxoindolepyrrolidine | Cell Cycle Arrest | MDM2 | nih.gov |

Apoptosis, or programmed cell death, is a crucial mechanism for removing damaged or cancerous cells. Many indole compounds exert their anticancer effects by inducing apoptosis. The intrinsic apoptotic pathway is heavily regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. An increase in the Bax/Bcl-2 ratio is a key indicator of apoptosis induction.

Studies on indole derivatives have demonstrated their ability to modulate these apoptotic markers. For example, I3C induces apoptosis by downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL, while upregulating the pro-apoptotic protein Bax. nih.gov This shift in balance leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and the executioner caspase-3. nih.gov Similarly, apoptosis induced by the DNA-damaging agent O6-methylguanine is also regulated by a decrease in Bcl-2 levels and the activation of caspase-9 and caspase-3. nih.gov

Other indole-related compounds have shown similar effects. Certain derivatives can increase the Bax/Bcl-2 ratio, indicating the involvement of the mitochondrial pathway in the apoptotic process. nih.gov Some compounds have been found to downregulate the anti-apoptotic protein Bcl-2 and upregulate pro-apoptotic proteins like p53, Bax, and caspases 3, 8, and 9. medchemexpress.com The transfection of cells with bcl-2 has been shown to protect against methylation-induced apoptosis, confirming the pivotal role of Bcl-2 in this process. nih.gov

Table 2: Modulation of Apoptotic Markers by Indole Derivatives

| Compound/Class | Effect on Bax/Bcl-2 Ratio | Caspase Activation | Reference |

|---|---|---|---|

| Indole-3-carbinol (I3C) | ↑ (↑ Bax, ↓ Bcl-2) | Caspase-9, Caspase-3 | nih.gov |

| Justicidin B Derivatives | ↑ (↑ Bax) | Caspase-3/7 | nih.gov |

| O6-methylguanine | ↓ Bcl-2 | Caspase-9, Caspase-3 | nih.gov |

Enzyme and Receptor Interaction Studies

The biological activities of indole derivatives are often mediated by their interaction with specific enzymes and cellular receptors.

A close derivative of the target compound, 5-Bromo-7-methyl-1H-indole-2,3-dione, has been identified as an inhibitor of the inosine (B1671953) monophosphate (IMP) deaminase enzyme. This enzyme is crucial for the de novo synthesis of guanine (B1146940) nucleotides, making it a target for antiviral and anticancer therapies.

Furthermore, other bromoindole derivatives have shown inhibitory activity against different key enzymes. For example, certain 5-bromoindole-2-carboxylic acid derivatives act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a critical enzyme in cancer cell proliferation and survival. nih.gov While direct inhibitory studies of 7-Bromo-3-methyl-1H-indole hydrate on enzymes like VEGFR-2 or its effect on amyloid β-protein aggregation are not well-documented, the broader class of indole derivatives has been investigated for such activities.

Indole derivatives can modulate cellular signaling by binding to specific receptors. A study on various methyl- and methoxy-indoles revealed their ability to act as agonists or antagonists of the human Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in xenobiotic metabolism and cellular responses. nih.gov Notably, 3-methylindole (B30407), a structural component of the target compound, was identified as an AhR antagonist. nih.gov

Another well-known methyl-indole derivative, N,N-dimethyltryptamine (DMT), exhibits binding affinity for several serotonin (B10506) receptors, particularly 5-HT2A, 5-HT1A, and 5-HT2C, which are thought to mediate its psychoactive effects. wikipedia.org These findings suggest that this compound may also interact with specific receptor systems, thereby modulating their downstream signaling pathways.

Antimicrobial Action Mechanisms in Vitro

The emergence of antibiotic-resistant bacteria has spurred the search for new antimicrobial agents. Indole derivatives have shown promise in this area, with their antimicrobial mechanisms being a subject of ongoing research.

The antimicrobial activity of certain bromoindole derivatives has been attributed to their ability to rapidly permeabilize and depolarize bacterial membranes. nih.gov This disruption of the cell membrane integrity is a fast-acting mechanism that can be effective against both Gram-positive and Gram-negative bacteria. nih.gov The antimicrobial action of indole derivatives is thought to be multi-faceted, potentially involving DNA targeting in addition to membrane disruption. asm.org

It has been suggested that the mechanisms of action of indole derivatives differ from those of conventional antibiotics, which may allow them to circumvent existing resistance mechanisms. asm.org For instance, indole diketopiperazines, a class of indole-containing natural products, exhibit potent antibacterial activity, with the bacterial enzyme FabH, involved in fatty acid synthesis, being investigated as a potential target. frontiersin.org Furthermore, structure-activity relationship studies have indicated that halogen substitutions on the indole ring can enhance the inhibition of bacterial growth. nih.gov

Effects on Bacterial Growth and Viability

One area of investigation has been the activity of bromo-indole derivatives against resistant bacterial strains. For instance, a series of compounds featuring a 3-bromo-2,5-dihydro-1H-2,5-pyrroledione moiety attached to an indole substructure has demonstrated antibacterial activity against resistant strains of Staphylococcus aureus and other Gram-positive bacteria. nih.gov The minimal inhibition concentrations (MICs) for these compounds were found to be lower than those of common antibiotics such as vancomycin (B549263) or ciprofloxacin, suggesting a different mechanism of action that may bypass existing resistance mechanisms. nih.gov

Furthermore, the substitution pattern on the indole ring plays a crucial role in antibacterial efficacy. Studies on 3-substituted-1H-imidazol-5-yl-1H-indoles, which included analogues with bromine substitution on the indole ring, have identified compounds with potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The mechanism of action for this class of compounds is still under investigation but is thought to be novel. nih.gov

The following table summarizes the antibacterial activity of some bromo-indole derivatives.

| Derivative Class | Bacterial Strain(s) | Key Findings |

| 3-Bromo-4-(1H-3-indolyl)-2,5-dihydro-1H-2,5-pyrrolediones | Staphylococcus aureus (resistant strains) | Lower MIC values than vancomycin or ciprofloxacin, suggesting a novel mechanism of action. nih.gov |

| 3-Substituted-1H-imidazol-5-yl-1H-indoles (with bromo-substitution) | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent anti-MRSA activity, with a likely novel mechanism of action. nih.gov |

Antifungal Activity Modes of Action

Similar to their antibacterial counterparts, the antifungal properties of indole derivatives are influenced by their structural modifications. While specific data on the antifungal mode of action for this compound is not available, studies on related compounds offer valuable insights.

Research on 3-indolyl-3-hydroxy oxindole (B195798) derivatives has shown that halogenation of the indole ring, including with bromine at the 7th position (a feature shared with the target compound), can confer significant antifungal activity against various plant pathogenic fungi. mdpi.com The structure-activity relationship (SAR) studies of these bis-indole compounds indicate that halogen-substituted derivatives generally exhibit enhanced antifungal and antibacterial activity. mdpi.com Although the precise mechanism is not fully elucidated, it is believed that these compounds may interfere with essential cellular processes in fungi.

Another class of indole derivatives, the 3-substituted-1H-imidazol-5-yl-1H-indoles, has also been found to possess selective antifungal activity. Specifically, certain derivatives were identified as being active against Cryptococcus neoformans, a clinically significant fungal pathogen. nih.gov The selectivity of these compounds suggests a specific molecular target within the fungal cells that is absent or different in mammalian cells.

The table below presents findings on the antifungal activity of bromo-indole derivatives.

| Derivative Class | Fungal Strain(s) | Key Findings |

| 3-(7-bromo-1H-indol-3-yl)-3-hydroxyindolin-2-one | Plant pathogenic fungi | Halogenation at the 7th position contributes to antifungal activity. mdpi.com |

| 3-Substituted-1H-imidazol-5-yl-1H-indoles | Cryptococcus neoformans | Selective antifungal activity, suggesting a specific fungal target. nih.gov |

Broader Biological Modulatory Effects in Cellular Models (e.g., Anti-inflammatory, Neuroprotective)

The indole nucleus is a key pharmacophore in compounds with a wide range of biological activities, including anti-inflammatory and neuroprotective effects. While direct cellular studies on this compound are lacking, research on closely related bromo-methyl-indole derivatives and other indole compounds provides a basis for understanding their potential modulatory effects.

A related compound, 5-Bromo-7-methyl-1H-indole-2,3-dione, has been noted for its potential as an anti-inflammatory agent. chemicalbook.com This suggests that the bromo-methyl-indole scaffold may have inherent anti-inflammatory properties. The mechanisms underlying the anti-inflammatory effects of indole derivatives often involve the modulation of key signaling pathways. For example, indole-3-acetic acid (IAA), a metabolite of tryptophan, has been shown to attenuate inflammatory responses in RAW264.7 macrophages by mitigating the nuclear translocation of NF-κB p65 and up-regulating the expression of the anti-inflammatory enzyme heme oxygenase-1 (HO-1). nih.gov